3-Bromo-1-benzothiophen-7-ol
Description
3-Bromo-1-benzothiophen-7-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Properties
Molecular Formula |
C8H5BrOS |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H |
InChI Key |
CKVXHWWNJXDWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-benzothiophen-7-ol involves the bromination of 1-benzothiophen-7-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted benzothiophenes.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in dehalogenated or dehydroxylated products.
Scientific Research Applications
Industry: It is used in the synthesis of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cell signaling and metabolic pathways.
Pathways Involved: It may inhibit key enzymes in cancer cell proliferation, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
3-Bromo-1-benzothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
1-Benzothiophen-7-ol:
3-Bromo-1-benzofuran: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Uniqueness: 3-Bromo-1-benzothiophen-7-ol’s unique combination of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Biological Activity
3-Bromo-1-benzothiophen-7-ol is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is a member of the benzothiophene family, characterized by a benzene ring fused to a thiophene ring with a bromine substituent at the 3-position and a hydroxyl group at the 7-position. Its chemical formula is C8H7BrOS, and it has been synthesized through various methods, including bromination reactions involving benzo[b]thiophene derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to activate caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast cancer) | 12 µM |
| A549 (Lung cancer) | 15 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which contributes to apoptosis in cancer cells.
- Membrane Disruption : The compound interacts with lipid membranes, compromising their integrity and leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial activity of various benzothiophene derivatives, including this compound. The results showed that this compound had superior activity against MRSA compared to other derivatives, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another research article, the anticancer effects of this compound were assessed on human lung cancer cells. The study found that treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis through activation of the intrinsic apoptotic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
